2-chloro-N-(2,5-dichlorophenyl)-5-iodobenzamide
Overview
Description
2-chloro-N-(2,5-dichlorophenyl)-5-iodobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chlorine, iodine, and dichlorophenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dichlorophenyl)-5-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 5-iodo-2-chlorobenzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 2,5-dichloroaniline and the carboxylic acid group of 5-iodo-2-chlorobenzoic acid. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dichlorophenyl)-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the halogens, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-chloro-N-(2,5-dichlorophenyl)-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,5-dichlorophenyl)propanamide: This compound shares a similar structure but has a propanamide group instead of a benzamide group.
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide: This compound has a nitrobenzenesulfonamide group instead of an iodobenzoic acid group.
Uniqueness
2-chloro-N-(2,5-dichlorophenyl)-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties and reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3INO/c14-7-1-3-11(16)12(5-7)18-13(19)9-6-8(17)2-4-10(9)15/h1-6H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYMKSKWKQELPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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